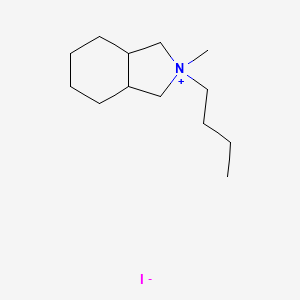

2-Butyl-2-methyloctahydro-1H-isoindol-2-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 41610, also known as SAE-AISI 4161 steel, is an alloy steel formulated for primary forming into wrought products. It is recognized for its moderately high tensile strength and is designated in both the SAE and AISI systems. The UNS number for this material is G41610 . This alloy steel is notable for containing comparatively high amounts of manganese and chromium, which contribute to its mechanical properties and corrosion resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of SAE-AISI 4161 steel involves the alloying of iron with specific amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus. The typical composition includes:

- Iron (Fe): 96.7 to 97.6%

- Manganese (Mn): 0.75 to 1.0%

- Chromium (Cr): 0.7 to 0.9%

- Carbon ©: 0.56 to 0.64%

- Molybdenum (Mo): 0.25 to 0.35%

- Silicon (Si): 0.15 to 0.35%

- Sulfur (S): 0 to 0.040%

- Phosphorus (P): 0 to 0.035%

Industrial Production Methods: The industrial production of SAE-AISI 4161 steel typically involves the following steps:

Melting: The raw materials are melted in an electric arc furnace.

Alloying: The molten iron is alloyed with the specified amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus.

Casting: The alloyed molten steel is cast into ingots or continuous cast into billets.

Forming: The ingots or billets are then hot-rolled or forged into the desired wrought products.

Heat Treatment: The steel is subjected to heat treatment processes such as annealing to achieve the desired mechanical properties.

Analyse Des Réactions Chimiques

Types of Reactions: SAE-AISI 4161 steel undergoes various chemical reactions, including:

Oxidation: The steel can oxidize when exposed to oxygen, forming a layer of iron oxide on the surface.

Reduction: Reduction reactions can occur during the smelting process to remove oxygen from iron ore.

Substitution: Alloying elements such as chromium and manganese substitute for iron atoms in the crystal lattice, enhancing the steel’s properties.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Carbon or carbon monoxide in a blast furnace.

Substitution: Alloying elements added during the melting process.

Major Products Formed:

Iron Oxide (Fe2O3): Formed during oxidation.

Reduced Iron (Fe): Formed during reduction.

Alloyed Steel: Formed through substitution reactions.

Applications De Recherche Scientifique

SAE-AISI 4161 steel has a wide range of scientific research applications, including:

Chemistry: Used as a material for chemical reactors and pressure vessels due to its high strength and corrosion resistance.

Biology: Utilized in the construction of laboratory equipment and instruments.

Medicine: Employed in the manufacturing of surgical instruments and medical devices.

Industry: Widely used in the automotive, aerospace, and construction industries for components that require high strength and durability.

Mécanisme D'action

The mechanism by which SAE-AISI 4161 steel exerts its effects is primarily through its alloy composition. The presence of chromium enhances corrosion resistance by forming a passive oxide layer on the surface. Manganese improves hardenability and hot workability, while molybdenum increases strength at high temperatures. The combination of these elements results in a steel alloy with superior mechanical properties and resistance to environmental degradation.

Comparaison Avec Des Composés Similaires

- EN 1.7241 (60CrMo3-3) Chromium-Molybdenum Steel

- EN 1.7240 (60CrMo3-2) Chromium-Molybdenum Steel

Comparison: SAE-AISI 4161 steel is unique due to its specific composition and balance of alloying elements. Compared to EN 1.7241 and EN 1.7240, SAE-AISI 4161 has a higher carbon content, which contributes to its higher tensile strength. Additionally, the specific ratios of chromium and manganese in SAE-AISI 4161 provide a unique combination of corrosion resistance and mechanical properties that make it suitable for a wide range of applications .

Propriétés

Numéro CAS |

6309-63-3 |

|---|---|

Formule moléculaire |

C13H26IN |

Poids moléculaire |

323.26 g/mol |

Nom IUPAC |

2-butyl-2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |

InChI |

InChI=1S/C13H26N.HI/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

SPRFFZRPNWRKPS-UHFFFAOYSA-M |

SMILES canonique |

CCCC[N+]1(CC2CCCCC2C1)C.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)

![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)

![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)

![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)

![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)

![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)

![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)